molecular formula C11H12BrNO4S B12882893 Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride

Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride

Cat. No.: B12882893
M. Wt: 334.19 g/mol
InChI Key: FXLOBGHPRHIBQY-HTLJXXAVSA-N
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Description

Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride is a complex organic compound that combines the structural features of benzenesulfonic acid, bromopyrrolidine, and carboxylic anhydride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting with the preparation of the individual components. The benzenesulfonic acid component can be synthesized through the sulfonation of benzene using concentrated sulfuric acid . The bromopyrrolidine component is prepared by bromination of pyrrolidine under controlled conditions . Finally, the carboxylic anhydride is formed by the dehydration of the corresponding carboxylic acid using reagents such as phosphorus pentoxide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous sulfonation, bromination, and dehydration steps, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfonic acid derivatives, reduced pyrrolidine compounds, and substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in enzyme active sites, while the bromopyrrolidine moiety can engage in hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12BrNO4S

Molecular Weight

334.19 g/mol

IUPAC Name

benzenesulfonyl (2S)-4-bromopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H12BrNO4S/c12-8-6-10(13-7-8)11(14)17-18(15,16)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2/t8?,10-/m0/s1

InChI Key

FXLOBGHPRHIBQY-HTLJXXAVSA-N

Isomeric SMILES

C1[C@H](NCC1Br)C(=O)OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1C(CNC1C(=O)OS(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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